N'-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
- 2-(2-naphthyloxy)acetohydrazide
- N’-(4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Uniqueness
N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound with diverse potential applications in various fields
Properties
CAS No. |
349646-05-5 |
---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-26-20-11-15(7-10-19(20)24)13-22-23-21(25)14-27-18-9-8-16-5-3-4-6-17(16)12-18/h3-13,24H,2,14H2,1H3,(H,23,25)/b22-13+ |
InChI Key |
AQLGVJHXZDAWTC-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.